molecular formula C24H20N4O3 B14708403 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- CAS No. 23711-51-5

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne-

Cat. No.: B14708403
CAS No.: 23711-51-5
M. Wt: 412.4 g/mol
InChI Key: HSFDHLRFZNXDPQ-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and p-acetamidoanilino groups

Preparation Methods

The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- typically involves multiple steps. One common method starts with the preparation of 1,2-diphenylhydrazine, which is then reacted with diethyl allylmalonate in the presence of sodium to form the pyrazolidinedione core. The p-acetamidoanilino group is introduced through a subsequent reaction involving p-acetamidoaniline and appropriate coupling reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but these interactions are believed to be key to its biological activities.

Comparison with Similar Compounds

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- can be compared with other similar compounds, such as:

    Phenylbutazone: Another pyrazolidinedione derivative known for its anti-inflammatory properties.

    Sulfinpyrazone: A pyrazolidinedione derivative used as a uricosuric agent in the treatment of gout.

    4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: A related compound with similar chemical properties but different substituents.

The uniqueness of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

23711-51-5

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C24H20N4O3/c1-17(29)26-19-14-12-18(13-15-19)25-16-22-23(30)27(20-8-4-2-5-9-20)28(24(22)31)21-10-6-3-7-11-21/h2-16,30H,1H3,(H,26,29)

InChI Key

HSFDHLRFZNXDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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